molecular formula C22H26N2O4 B13136594 4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone CAS No. 76643-49-7

4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone

Cat. No.: B13136594
CAS No.: 76643-49-7
M. Wt: 382.5 g/mol
InChI Key: CZJZMSRDRZJNSB-UHFFFAOYSA-N
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Description

4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone is a complex organic compound with the molecular formula C22H26N2O4 and a molecular weight of 382.46 g/mol . This compound is known for its unique structure, which includes two amino groups, two hydroxyl groups, and two isobutyl groups attached to an anthraquinone core. It is used in various scientific and industrial applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone involves multiple steps. One common method includes the reaction of 1,8-dihydroxyanthraquinone with isobutylamine under specific conditions to introduce the isobutyl groups. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with DNA and proteins .

Comparison with Similar Compounds

4,5-Diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthraquinone can be compared with other anthraquinone derivatives, such as:

The presence of both amino and isobutyl groups in this compound makes it unique and versatile for various applications.

Properties

CAS No.

76643-49-7

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

4,5-diamino-1,8-dihydroxy-2,7-bis(2-methylpropyl)anthracene-9,10-dione

InChI

InChI=1S/C22H26N2O4/c1-9(2)5-11-7-13(23)15-17(19(11)25)22(28)18-16(21(15)27)14(24)8-12(20(18)26)6-10(3)4/h7-10,25-26H,5-6,23-24H2,1-4H3

InChI Key

CZJZMSRDRZJNSB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC(=C2C(=C1O)C(=O)C3=C(C(=CC(=C3C2=O)N)CC(C)C)O)N

Origin of Product

United States

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